Vinyl iodide
Overview
Description
Vinyl iodide is a valuable intermediate in organic synthesis, offering unique reactivity due to the presence of both a vinyl group and an iodide. The iodide serves as a good leaving group in substitution reactions, while the vinyl group participates in various addition and cross-coupling reactions. This combination allows for the construction of complex molecular architectures from relatively simple starting materials.
Synthesis Analysis
The synthesis of vinyl iodides can be achieved through various methods. One notable approach is the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the formation of vinyl methyl sulfones under metal-free conditions with high stereoselectivity and good functional group tolerance (Gao et al., 2015). Another efficient method involves copper-catalyzed S-vinylation of thiols with vinyl halides, offering good to excellent yields of vinyl sulfides (Kao & Lee, 2011).
Molecular Structure Analysis
The surface chemistry of vinyl iodide, particularly on Pt(111), reveals that upon adsorption, vinyl iodide partially decomposes, leaving behind vinyl fragments and atomic iodine (Liu et al., 1992). This decomposition underlines the inherent instability and reactivity of the vinyl iodide molecular structure when in contact with certain metal surfaces.
Chemical Reactions and Properties
Vinyl iodides undergo various chemical reactions, demonstrating their versatility. For instance, they participate in photoredox reactions with electron-deficient alkyl iodides, leading to the formation of boronic esters through radical addition followed by a 1,2-metalate rearrangement (Silvi et al., 2017). Additionally, palladium-catalyzed stereoretentive olefination of unactivated C(sp3)-H bonds with vinyl iodides at room temperature enables the synthesis of β-vinyl α-amino acids, illustrating a controlled way to introduce vinyl groups into molecules (Wang et al., 2014).
Physical Properties Analysis
The physical properties of vinyl iodide compounds can vary significantly depending on the specific structure and substituents. For instance, poly(vinyl alcohol)–iodine complexes show a blue color reaction in dilute aqueous solution, with absorption maxima dependent on concentrations of polymer, iodine, iodide ions, and boric acid, indicating the complex interaction between physical properties and chemical structure (Zwick, 1965).
Chemical Properties Analysis
The chemical properties of vinyl iodides make them invaluable in synthetic chemistry. They serve as efficient intermediates in the formation of coumarin derivatives via the Pechmann reaction under solvent-free conditions using poly(4-vinylpyridine)-supported copper iodide as a catalyst, showcasing their role in green chemistry and sustainability (Albadi et al., 2013).
Scientific Research Applications
1. Synthesis of Vinyl Iodide Chain-end Polymers
- Application Summary: Vinyl iodide is used in the synthesis of vinyl iodide chain-end polymers via organocatalyzed chain-end transformation. This reaction is completely metal-free and easy to carry out without using special reagents or special conditions .
- Methods of Application: In the presence of alkynes (CH≡C–R2), iodide chain-end polymers were successfully transformed to vinyl iodide chain-end polymers in a single step via organocatalysis . The catalyst is tetrabutylammonium iodide (Bu4N+I–) (BNI). Mechanistically, a polymer-iodide dormant species coordinates a catalyst via halogen bonding to form a complex, which reversibly generates a propagating radical and an I•••catalyst complex .
- Results: The polymers encompassed polyacrylates and polymethacrylate, and additional functionalities (e.g., OH and CF3) were also incorporated into the R2 moiety. The obtained Polymer–CH=CR2–I further served as a useful precursor for copper-catalyzed cross-coupling reactions with various thiols (R3–SH) to yield vinyl sulfide chain-end polymers with various R3 moieties .
2. Iodine Clocks
- Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
- Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .
3. Time-Controlled Autonomous Dissipative Self-Assembly
- Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
- Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .
4. Borylative Transition Metal-Free Couplings
- Application Summary: Vinyl iodide is used in stereoselective borylative couplings with various nucleophiles, alkenes or alkynes . These coupling reactions proceed through stereospecific hydroboration and subsequent stereospecific 1,2-metallate rearrangement .
- Methods of Application: The cascades utilize readily available reagents and proceed without the need of a transition metal catalyst . Both reactions are highly stereospecific with the hydroboration proceeding through a concerted syn-addition of a B–H compound to a double bond and the Matteson reaction comprising the rearrangement of a readily generated boron ate complex resulting in the substitution of an anionic leaving group in the α-position of an alkyl boronic ester .
- Results: The direct generation of substituted alkyl boronic esters from vinyl iodides and organometallic nucleophiles was achieved .
5. Time-Controlled Autonomous Dissipative Self-Assembly
- Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
- Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .
6. Borylative Transition Metal-Free Couplings
- Application Summary: Vinyl iodide is used in stereoselective borylative couplings with various nucleophiles, alkenes or alkynes . These coupling reactions proceed through stereospecific hydroboration and subsequent stereospecific 1,2-metallate rearrangement .
- Methods of Application: The cascades utilize readily available reagents and proceed without the need of a transition metal catalyst . Both reactions are highly stereospecific with the hydroboration proceeding through a concerted syn-addition of a B–H compound to a double bond and the Matteson reaction comprising the rearrangement of a readily generated boron ate complex resulting in the substitution of an anionic leaving group in the α-position of an alkyl boronic ester .
- Results: The direct generation of substituted alkyl boronic esters from vinyl iodides and organometallic nucleophiles was achieved .
Safety And Hazards
Future Directions
properties
IUPAC Name |
iodoethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZPUGJZVBLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060476 | |
Record name | Ethene, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl iodide | |
CAS RN |
593-66-8 | |
Record name | Iodoethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodoethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.